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Compound of Interest

Compound Name:
2-(2-Amino-1-

hydroxypropyl)phenol

CAS No.: 775526-57-3

Cat. No.: B2586077

Get Quote

Common Designation:ortho-Hydroxynorephedrine / 2-Hydroxynorephedrine CAS Registry

Number: 775526-57-3 (Generic/Racemic) Molecular Formula: C₉H₁₃NO₂ Molecular Weight:

167.21 g/mol

Part 1: Executive Summary & Chemical Profile
2-(2-Amino-1-hydroxypropyl)phenol is a "privileged scaffold" in medicinal chemistry,

representing the ortho-isomer of the sympathomimetic amine Metaraminol (Aramine) and the

neurotransmitter analog Octopamine. Unlike its meta and para counterparts, which are

extensively documented as direct adrenergic agonists, the ortho-isomer serves a distinct role in

research as a steric probe for G-protein coupled receptors (GPCRs) and a versatile synthetic

precursor for benzoxazine heterocycles.

This guide details the technical utility of this molecule in three domains:

Synthetic Chemistry: As a bifunctional building block for 1,4-benzoxazines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2586077#bc-rfq
https://www.benchchem.com/product/b2586077/docs?utm_src=pdf-body#technical-guide-research-applications-of-2-2-amino-1-hydroxypropyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2586077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacology: As a tool for mapping the steric tolerance of the adrenergic orthosteric

binding pocket.

Metabolic Analysis: As a reference standard for the complex metabolism of phenethylamine-

class drugs.

Stereochemical Considerations
The molecule possesses two chiral centers (C1 and C2), resulting in four potential

stereoisomers:

(1R,2S) and (1S,2R) — Erythro pair (related to Norephedrine).

(1R,2R) and (1S,2S) — Threo pair (related to Norpseudoephedrine).

Note: Research applications often utilize the racemic mixture for initial screening, but

enantioselective synthesis is required for precise receptor affinity mapping.

Part 2: Synthetic Utility & Heterocycle Formation
The primary synthetic application of 2-(2-Amino-1-hydroxypropyl)phenol lies in its ability to

undergo intramolecular cyclization. The proximity of the phenolic hydroxyl (-OH) and the side-

chain amine (-NH₂) allows for the rapid formation of 3-methyl-3,4-dihydro-2H-1,4-

benzoxazines, a core structure found in various anticoagulants and neuroprotective agents.

Protocol 1: Synthesis via Nitroaldol (Henry) Reaction
This protocol describes the "ground-up" synthesis of the target molecule from commercially

available precursors, ensuring high atom economy.

Reagents:

Salicylaldehyde (2-Hydroxybenzaldehyde)

Nitroethane

Ammonium Acetate (Catalyst)

Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b2586077/docs?utm_src=pdf-body#technical-guide-research-applications-of-2-2-amino-1-hydroxypropyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2586077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous THF

Step-by-Step Methodology:

Nitroaldol Condensation:

Dissolve Salicylaldehyde (1.0 eq) and Nitroethane (5.0 eq) in glacial acetic acid.

Add Ammonium Acetate (0.5 eq) and reflux at 100°C for 4 hours.

Mechanism:[1][2][3] The base deprotonates nitroethane, generating a nitronate anion that

attacks the aldehyde carbonyl.

Critical Checkpoint: Monitor TLC for the disappearance of the aldehyde. The product is

typically a yellow crystalline solid (nitroalkene).

Purification: Recrystallize from ethanol to isolate 2-(2-nitro-1-propenyl)phenol.

Reduction (Double Reduction):

Prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF under Argon atmosphere.

Dropwise add the nitroalkene solution (dissolved in THF) at 0°C.

Reflux for 12 hours. LiAlH₄ reduces both the alkene (C=C) and the nitro group (NO₂) while

leaving the phenol ring intact (though initially formed as a phenoxide salt).

Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum

salts.

Validation: The final product is the amino-alcohol.[2] Verify via ¹H-NMR (Look for doublet

methyl at ~1.0 ppm and methine signals at ~3.5-4.5 ppm).

Protocol 2: Cyclization to Benzoxazine
Objective: Convert 2-(2-Amino-1-hydroxypropyl)phenol into a heterocycle.

Chloroacetylation: React the target amine with Chloroacetyl chloride in the presence of

K₂CO₃ (mild base) in acetone.
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Cyclization: The phenolic oxygen attacks the alpha-carbon of the chloroacetyl group (or vice

versa, depending on pH), followed by amide formation or direct alkylation, closing the ring to

form the morpholine-like structure fused to benzene.

Visualization: Synthesis & Cyclization Pathway
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Caption: Figure 1. Synthetic route from Salicylaldehyde to the target amino-alcohol and

subsequent cyclization to benzoxazine scaffolds.

Part 3: Pharmacological Applications (Adrenergic
Research)[1][2][4][5]
In drug discovery, 2-(2-Amino-1-hydroxypropyl)phenol acts as a critical negative control and

steric probe.

Structure-Activity Relationship (SAR) Studies
Adrenergic receptors (α and β) generally require a meta-hydroxyl (like Phenylephrine) or para-

hydroxyl (like Synephrine) or a catechol (3,4-dihydroxy) for maximal binding affinity.

The Ortho-Probe: By moving the hydroxyl group to the ortho position (2-position),

researchers can test the spatial constraints of the receptor's serine-residue binding network.

Hypothesis Testing: If a novel adrenergic ligand retains potency with an ortho-hydroxyl, it

suggests the binding pocket has significant plasticity or an alternative binding mode (e.g.,

hydrophobic interaction dominating over hydrogen bonding).

False Neurotransmitter Precursor
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Similar to meta-hydroxynorephedrine (Metaraminol), the ortho-isomer can be taken up by

amine transporters (NET/DAT), stored in synaptic vesicles, and released upon stimulation.

Application: It is used in in vitro synaptosome preparations to study the displacement of

endogenous norepinephrine. Because it activates post-synaptic receptors weakly (lower

efficacy), it acts as a "functional antagonist" or false transmitter, reducing sympathetic tone.

Part 4: Analytical Standardization (Metabolomics)
The molecule is a requisite reference standard for identifying minor metabolites of

amphetamine-class stimulants and certain anti-arrhythmic drugs.

Protocol 3: GC-MS Derivatization
Because the molecule contains polar groups (-OH, -NH₂), it is non-volatile and requires

derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents:

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

TMCS (Trimethylchlorosilane) - 1% Catalyst

Pyridine (Solvent)

Workflow:

Sample Prep: Evaporate the sample containing 2-(2-Amino-1-hydroxypropyl)phenol to
dryness under nitrogen.

Reconstitution: Add 50 µL of Pyridine and 50 µL of MSTFA + 1% TMCS.

Incubation: Heat at 70°C for 30 minutes. This converts the -OH and -NH₂ groups into

Trimethylsilyl (TMS) ethers/amines.

Analysis: Inject 1 µL into GC-MS (Splitless).
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Target Ions: Look for the molecular ion [M+] shifted by +144 Da (due to two TMS groups)

or +216 Da (if three, including phenol).

Fragmentation Pattern: Expect strong alpha-cleavage peaks characteristic of

phenethylamines (m/z 44, 58, or TMS-modified equivalents).

Visualization: Metabolic & Analytical Logic
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Caption: Figure 2. Analytical workflow for identifying the target as a metabolic byproduct using

GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2586077/docs#technical-guide-research-
applications-of-2-2-amino-1-hydroxypropyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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